molecular formula C9H14N2Si B1527737 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole CAS No. 1201657-09-1

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Cat. No.: B1527737
CAS No.: 1201657-09-1
M. Wt: 178.31 g/mol
InChI Key: LIPGLFARXMXYKK-UHFFFAOYSA-N
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Description

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a trimethylsilyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with trimethylsilyl acetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium or copper-based catalyst, and may require heating to facilitate the formation of the ethynyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole has several scientific research applications, including:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: Use in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole can be compared with other similar compounds, such as:

  • 1-Methyl-1H-pyrazole: Lacks the trimethylsilyl ethynyl group.

  • 4-Ethynyl-1H-pyrazole: Lacks the methyl group.

  • Trimethylsilyl acetylene: A simpler compound without the pyrazole ring.

Properties

IUPAC Name

trimethyl-[2-(1-methylpyrazol-4-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2Si/c1-11-8-9(7-10-11)5-6-12(2,3)4/h7-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPGLFARXMXYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Methyl-4-iodo-pyrazole (18) (5.0 g 24.04 mmole) was dissolved in DMF (32 mL) and ethynyltrimethylsilane (4.76 mL, 3.31 g, 33.7 mmole) was added followed by diisopropylamine (4.46 mL, 3.21 g 31.78 mmole), copper(I) iodide (304 mg 1.59 mmole) and triphenylphosphine (1.26 g 4.81 mmole). The reaction was flushed with argon. Palladium acetate (351 mg 1.56 mmole) was added and the reaction was again flushed with argon. It was heated at 60° C. for 60 mins. The reaction was cooled, added to water (350 ml) and extracted with ether (3×100 mL). The organic solution was filtered from a brown solid which was washed with a little more ether. The organic solution was washed with water (3×80 mL), brine, dried and evaporated. The crude product was flash chromatographed (silica) using 1:4 ethyl acetate:cyclohexane and then 1:3 ethyl acetate:cyclohexane to give the title compound as a solid (2.85 g 67%). 1H-NMR (CDCl3, 500 MHz): δ 0.24 (s, 9H), 3.87 (s, 3H), 7.50 (s, 1H), 7.58 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
4.76 mL
Type
reactant
Reaction Step Two
Quantity
4.46 mL
Type
reactant
Reaction Step Three
Quantity
1.26 g
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
304 mg
Type
catalyst
Reaction Step Five
Quantity
351 mg
Type
catalyst
Reaction Step Six
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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